molecular formula C8H7BrFN3 B6267121 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene CAS No. 1604446-79-8

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene

Cat. No.: B6267121
CAS No.: 1604446-79-8
M. Wt: 244.1
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Description

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene is an organic compound that features a benzene ring substituted with azido, bromo, and fluoro groups

Properties

CAS No.

1604446-79-8

Molecular Formula

C8H7BrFN3

Molecular Weight

244.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluoro group.

These reactions often require specific catalysts and conditions, such as:

    Bromination: Using bromine (Br₂) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr₃).

    Fluorination: Using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F₂).

    Azidation: Using sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must ensure high yield and purity, often requiring advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido, bromo, and fluoro groups can be substituted with other functional groups.

    Reduction Reactions: The azido group can be reduced to an amine group.

    Oxidation Reactions: The ethyl side chain can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the azido group.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Major Products

    Substitution: Products with different halogen or functional group substitutions.

    Reduction: Formation of 4-[(1S)-1-aminoethyl]-2-bromo-1-fluorobenzene.

    Oxidation: Formation of carboxylic acids or aldehydes from the ethyl side chain.

Scientific Research Applications

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in bioconjugation reactions due to the azido group.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene depends on its application. In bioconjugation, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable in various biological and chemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene
  • 4-[(1S)-1-azidoethyl]-1-bromo-2-methylbenzene

Uniqueness

4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties

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